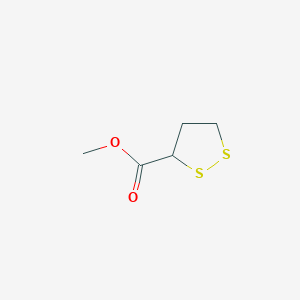

Methyl dithiolane-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl dithiolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c1-7-5(6)4-2-3-8-9-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIVRVOITSYTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Dithiolane 3 Carboxylate and Analogues

Direct Esterification and Transesterification Approaches to Dithiolane Carboxylic Acids

The conversion of dithiolane carboxylic acids into their corresponding methyl esters is a fundamental transformation that can be achieved through classic esterification protocols.

Direct Esterification: This method, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For dithiolane carboxylic acids, this entails reacting the acid with methanol (B129727) and a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid like tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, methanol is typically used in large excess as the solvent. masterorganicchemistry.com The mechanism proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.comyoutube.com

Transesterification: This approach involves converting an existing ester into a different one by exchanging the alkoxy group. masterorganicchemistry.com For instance, ethyl 1,3-dithiane-2-carboxylate can be converted to methyl 1,3-dithiane-2-carboxylate by dissolving it in methanol with a catalytic amount of concentrated hydrochloric acid and stirring the mixture for an extended period. prepchem.com This method is particularly useful when the corresponding ester (e.g., the ethyl ester) is more readily available than the free carboxylic acid. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the mechanism is similar to Fischer esterification, while basic conditions involve nucleophilic addition of an alkoxide to the ester. masterorganicchemistry.com

| Method | Reactants | Catalyst | Key Features |

| Direct Esterification | Dithiolane carboxylic acid, Methanol | Acid (e.g., H₂SO₄, TsOH) | Equilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.com |

| Transesterification | Dithiolane ethyl ester, Methanol | Acid (e.g., HCl) or Base | Converts one ester to another; useful if the starting ester is readily available. masterorganicchemistry.comprepchem.com |

Cyclization Reactions for Dithiolane Ring Formation

The construction of the dithiolane ring is a cornerstone of synthesizing these molecules, with various strategies developed to form the sulfur-containing heterocycle.

The formation of a dithiolane ring can be achieved by starting with a difunctionalized precursor. For example, the synthesis of 1,2-dithiolane-4-carboxylic acid (asparagusic acid), an analogue of the target compound, is accomplished from a dibromide precursor, which undergoes cyclization to form the dithiolane ring. nih.gov This strategy relies on the intramolecular reaction of two thiol groups, generated in situ, to displace the halogen atoms and form the cyclic disulfide bond.

A widely used and efficient method for forming the 1,3-dithiolane (B1216140) ring is the thioacetalization of a carbonyl compound. organic-chemistry.org To synthesize methyl 1,3-dithiolane-2-carboxylate, the corresponding carbonyl precursor, methyl glyoxylate (B1226380), is reacted with 1,2-ethanedithiol (B43112). thermofisher.comsigmaaldrich.comsigmaaldrich.com This reaction involves the condensation of the dithiol with the aldehyde or ketone functionality to form a cyclic thioacetal, also known as a dithiolane. researchgate.net

The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A variety of catalysts have been shown to be effective, offering high yields and chemoselectivity, sometimes even under solvent-free conditions. organic-chemistry.org

| Catalyst | Conditions | Reference |

| Iodine (I₂) | Catalytic amount, mild conditions | organic-chemistry.org |

| Yttrium Triflate (Y(OTf)₃) | Catalytic amount, high chemoselectivity for aldehydes | organic-chemistry.org |

| Hafnium Triflate (Hf(OTf)₄) | Mild conditions, tolerates sensitive functional groups | organic-chemistry.org |

| Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Solvent-free, room temperature | organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free, highly selective | organic-chemistry.org |

Cyclocondensation reactions involve the formation of a ring structure from two or more reactant molecules, often resulting in heterocyclic compounds. wisdomlib.org This strategy can be applied to dithiolane synthesis. For instance, dithiazepan-3-yl-alkanoic acids can be formed through the cyclocondensation of an amino acid, formaldehyde, and 1,2-ethanedithiol. sigmaaldrich.com Another related approach involves the reaction of 1,2-disulfenyl chlorides with active methylene (B1212753) compounds to produce 2-carbonyl-1,3-dithiolanes. capes.gov.br These methods highlight the convergent nature of cyclocondensation, where multiple components are assembled in a single key step. nih.govelsevierpure.com

Intermolecular addition reactions, while a broad category, can also be tailored for heterocycle synthesis. Although not a direct route to dithiolanes, strategies like the intermolecular C-O addition of carboxylic acids to arynes demonstrate how complex precursors can be assembled through carefully controlled addition reactions. nih.gov

The conversion of carbonyl groups into thiocarbonyls is a key step in some synthetic routes. Thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used for this purpose. nih.gov In the context of dithioester synthesis, a carboxylic acid can be reacted directly with a thiol and phosphorus pentasulfide to form the dithiocarboxylic ester. google.com This approach can be integrated into a larger strategy where a precursor molecule containing a carbonyl group is first sulfurated before subsequent cyclization or modification to yield the final dithiolane structure. However, these methods can require high temperatures or long reaction times. nih.gov

Fragmentation-Recombination Strategies for Dithioester Synthesis

An innovative and powerful method for synthesizing dithioesters involves the fragmentation of a pre-formed 1,3-dithiolane ring, followed by recombination with an electrophile. nih.govacs.org This strategy has been successfully applied to the one-pot synthesis of a wide range of dithioesters from 2-aryl-1,3-dithiolanes. figshare.com

The process occurs in two main steps within a single pot:

Fragmentation: The 2-aryl-1,3-dithiolane is treated with a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), at an elevated temperature. This selectively deprotonates the C(2) position of the dithiolane ring, inducing a rapid ring fragmentation that generates an aryl-dithiocarboxylate anion and ethylene (B1197577) gas. nih.govacs.org

Recombination (Alkylation): The intermediate dithiocarboxylate anion is then captured by adding an alkylating agent, such as methyl iodide, to the reaction mixture. This results in the formation of the corresponding methyl dithioester. nih.govacs.org

This one-pot method is highly efficient, with reactions often completing in under an hour and furnishing the desired dithioesters in good to excellent yields. acs.org

| Base | Solvent | Temperature | Time | Yield (Methyl Dithioesters) | Reference |

| LiHMDS | CPME | 100 °C | 5 min (fragmentation) + 30 min (alkylation) | 73-90% | nih.govacs.org |

| NaH | DMF/HMPA | 130-150 °C | 2 h (fragmentation) + RT alkylation | ~52% (average) | nih.gov |

Derivatization and Functionalization of Existing Dithiolane Scaffolds

The versatility of the dithiolane ring allows for further chemical modifications, providing access to a wider range of functionalized molecules. These modifications can be directed at the carboxylic acid moiety or at various positions on the dithiolane ring itself.

The carboxylic acid ester function of dithiolane carboxylates can be readily transformed into other functional groups. A common transformation is the reduction of the ester to a primary alcohol. For instance, ethyl 1,3-dithiolane-2-carboxylate has been successfully reduced to 1,3-dithiolane-2-methanol (B15435076) in a 75% yield using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). chemrxiv.org This reduction provides a hydroxyl group that can be used for further derivatization, such as the formation of ether linkages. chemrxiv.org

Functionalization at the carbon atoms of the dithiolane ring offers another avenue for creating diverse molecular architectures. While deprotonation at the C(2) position often leads to fragmentation, under carefully controlled reaction conditions, deprotonation at the C(4) position can occur, which would provide a handle for introducing substituents at this position. acs.org

Furthermore, the alcohol derivative, 1,3-dithiolane-2-methanol, can be attached to other molecular scaffolds. For example, it can be linked to aromatic rings through the formation of ether bonds, demonstrating a method for incorporating the dithiolane moiety into larger, more complex structures. chemrxiv.org

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Dithiolane Ring Formation

The formation of the 1,3-dithiolane (B1216140) ring is a cornerstone of organic synthesis, often employed as a protective group for carbonyl compounds. organic-chemistry.org This transformation, known as thioacetalization, can proceed through various mechanistic pathways.

The reaction between a carbonyl compound and a 1,2-dithiol, such as ethane-1,2-dithiol, to form a 1,3-dithiolane is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.orgchemicalbook.com

Brønsted Acid Catalysis: In the presence of a Brønsted acid (e.g., p-toluenesulfonic acid, perchloric acid adsorbed on silica (B1680970) gel), the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. chemicalbook.commdpi.com This is followed by a nucleophilic attack from one of the sulfur atoms of the dithiol, forming a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and its elimination as a water molecule generates a highly reactive sulfenium ion. The second thiol group then attacks this intermediate, leading to the cyclized 1,3-dithiolane after deprotonation. mdpi.com The synergy between Brønsted and Lewis acid sites has been shown to alter reaction mechanisms and reduce activation barriers in other catalytic processes. nih.gov

Lewis Acid Catalysis: Lewis acids (e.g., yttrium triflate, iron trichloride, copper bis(dodecyl sulfate)) activate the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing its electrophilic character. organic-chemistry.orgillinois.edu The mechanistic steps that follow are analogous to the Brønsted acid-catalyzed pathway, involving nucleophilic attack by the dithiol, formation of a hemithioacetal, and subsequent cyclization. temple.edu The use of certain Lewis acids can offer advantages such as high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org

| Catalyst Type | Example Catalyst | Role |

| Brønsted Acid | p-Toluenesulfonic acid | Protonates carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. |

| Lewis Acid | Yttrium triflate | Coordinates to carbonyl oxygen, increasing its electrophilic character. |

| Lewis Acid | Iron trichloride | Facilitates ring-closing carbonyl-olefin metathesis. illinois.edu |

| Lewis Acid | Copper bis(dodecyl sulfate) | Acts as an efficient and reusable catalyst for thioacetalization in water. organic-chemistry.org |

While less common for the direct synthesis of simple 1,3-dithiolanes from carbonyls, radical coupling pathways are significant in the formation and functionalization of related dithiane structures and can be relevant to dithiolane chemistry. organic-chemistry.org For instance, an oxidative coupling method for alkyne difunctionalization under metal-free conditions can produce β-ketodithianes through a radical coupling pathway. organic-chemistry.org Radical reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com The process can involve the homolytic cleavage of a bond to generate a radical, which then undergoes cyclization. mdpi.com For example, the reaction of aryl iodides can be initiated by a photosensitizer to produce an aryl radical, which then cyclizes. mdpi.com

Cycloaddition reactions represent another avenue for the synthesis of five-membered rings, including dithiolanes, and can proceed through either concerted or stepwise mechanisms. researchgate.netnih.gov

Concerted Mechanisms: In a concerted cycloaddition, all bond-forming and bond-breaking events occur in a single transition state without the formation of any intermediate. nih.gov These reactions are often stereospecific. While the Diels-Alder reaction ([4+2] cycloaddition) is a classic example of a concerted process, the formation of dithiolanes can, in principle, occur through cycloadditions involving sulfur-containing species. researchgate.netnih.gov

Stepwise Mechanisms: Stepwise cycloadditions involve the formation of a distinct intermediate, which can be either zwitterionic or diradical in nature. researchgate.netmdpi.com The nature of the reactants and reaction conditions dictates which type of intermediate is formed. nih.gov For instance, polar reactions tend to favor zwitterionic intermediates, while non-polar reactions often proceed through diradical intermediates. mdpi.com The reaction of a 1,3-dipole with a dipolarophile can be a borderline case where both concerted and stepwise pathways are competitive. nih.gov

Fragmentation Mechanisms of Dithiolane Rings

The 1,3-dithiolane ring, while generally stable, can undergo fragmentation under specific conditions, particularly in the presence of a strong base. This reactivity is a key feature of its chemistry.

The fragmentation of 1,3-dithiolanes is initiated by deprotonation. Depending on the position of deprotonation, different fragmentation products are obtained. nih.gov

Deprotonation at C(2): When a 1,3-dithiolane is deprotonated at the C(2) position, the ring can fragment to yield a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This pathway is particularly relevant for 2-substituted dithiolanes. The resulting dithiocarboxylate can then be trapped by an electrophile, such as an alkyl halide, to form a dithioester. nih.gov

Deprotonation at C(4): Alternatively, deprotonation can occur at the C(4) position, leading to the formation of a thioaldehyde and a vinyl thiolate. nih.gov

The choice of base and reaction conditions is crucial for controlling the site of deprotonation and, consequently, the fragmentation pathway. For instance, using lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures can selectively deprotonate the C(2) position of 2-aryl-1,3-dithiolanes, leading to efficient fragmentation and subsequent dithioester synthesis. nih.gov

The selectivity of the fragmentation process is highly dependent on the substituents present on the dithiolane ring and the reaction conditions employed. nih.govnih.gov

Substituent Effects: Electron-withdrawing or electron-donating groups attached to the dithiolane ring can influence the acidity of the C-H protons and the stability of the resulting intermediates, thereby directing the fragmentation pathway. rsc.orgrsc.org For example, an aryl group at the C(2) position facilitates deprotonation at this site, promoting fragmentation to a dithiocarboxylate. nih.gov The position of substituents is also critical; for instance, in oxanorbornadienes, substituents at the 2- and 5-positions have the most significant impact on the rate of retro-Diels-Alder fragmentation. nih.govresearchgate.net

Reaction Conditions: The nature of the base, solvent, and temperature plays a pivotal role in fragmentation selectivity. nih.gov The use of a strong, non-nucleophilic base like LiHMDS is often preferred to minimize side reactions. nih.gov The solvent can influence the solubility of the reactants and the stability of the intermediates. For example, a study on the base-induced fragmentation of 2-aryl-1,3-dithiolanes found that CPME was a suitable solvent for selective deprotonation at C(2). nih.gov Historically, harsher conditions involving sodium hydride in a mixture of DMF and HMPA at high temperatures were used. nih.gov

| Factor | Influence on Fragmentation | Example |

| Substituent | An aryl group at C(2) facilitates deprotonation at that position. nih.gov | 2-Aryl-1,3-dithiolanes readily form dithiocarboxylates upon treatment with a base. nih.gov |

| Base | Strong, non-nucleophilic bases favor selective deprotonation. nih.gov | LiHMDS is effective for deprotonating the C(2) position. nih.gov |

| Solvent | Can affect the stability of intermediates and reaction selectivity. nih.gov | CPME is a suitable solvent for the selective fragmentation of 2-aryl-1,3-dithiolanes. nih.gov |

| Temperature | Higher temperatures are often required to induce fragmentation. nih.gov | Fragmentation of 2-aryl-1,3-dithiolanes with LiHMDS is carried out at 100 °C. nih.gov |

Oxidative Transformations of Dithiolane Systems

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, a transformation that significantly alters the electronic and steric properties of the molecule. This reactivity is fundamental to both synthetic manipulations and the understanding of the compound's chemical behavior.

The oxidation of 1,3-dithiolanes, including methyl 1,3-dithiolane-2-carboxylate, proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) (monoxide) and, upon further oxidation, the sulfone (dioxide). britannica.comjchemrev.com The choice of oxidizing agent and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone.

Common oxidizing agents for the conversion of sulfides to sulfoxides include sodium metaperiodate (NaIO₄) and one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net For instance, the oxidation of 1,3-dithiolanes with NaIO₄ in an aqueous solution effectively produces the corresponding 1-oxo-1,3-dithiolanes. nih.gov More vigorous oxidation, typically employing an excess of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or multiple equivalents of m-CPBA, leads to the formation of the sulfone. britannica.comresearchgate.net The solvent sulfolane, which is thiolane S,S-dioxide, is commercially prepared through a process that involves the oxidation of a sulfur-containing ring. britannica.com

The table below summarizes various reagents used for the oxidation of sulfides, which are applicable to dithiolane systems.

Table 1: Reagents for Oxidation of Dithiolanes

| Product | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Sulfoxide | Sodium metaperiodate (NaIO₄) | Water | britannica.comnih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Dichloromethane | researchgate.net | |

| Hydrogen peroxide (H₂O₂) | Acetic acid | britannica.com | |

| o-Iodoxybenzoic acid (IBX) / TEABr | Dichloromethane | jchemrev.com | |

| Selectfluor™ | Water | organic-chemistry.org | |

| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Dichloromethane | researchgate.net |

| Potassium permanganate (KMnO₄) | Water/Acetone | britannica.com |

The oxidation of an unsymmetrically substituted 1,3-dithiolane, or even a symmetric one, introduces a new stereocenter at the sulfur atom, leading to the possibility of diastereomeric sulfoxides (cis and trans isomers). The stereochemical outcome of this oxidation is influenced by the conformation of the dithiolane ring and the nature of the oxidant. nih.gov

Studies on simple substituted 1,3-dithiolanes, such as 2-methyl-1,3-dithiolane, reveal that the dithiolane ring typically adopts an envelope conformation. Upon oxidation, the resulting sulfoxide can have the oxygen atom in either an axial or equatorial position. Experimental and computational data show a strong preference for the formation of the isomer where the S=O bond is in the axial position (S=O(ax)). nih.gov For example, in the oxidation of 2-methyl-1,3-dithiolane, the resulting cis- and trans-2-methyl-1-oxo-1,3-dithiolanes both predominantly exist in conformations with an axial sulfinyl oxygen. nih.gov

The diastereoselectivity of the reaction—the preference for forming one diastereomer over another—can be influenced by steric and electronic factors of both the substrate and the oxidizing agent. The approach of the oxidizing agent to one of the sulfur atoms can be sterically hindered by substituents on the dithiolane ring, leading to preferential oxidation from the less hindered face. nih.gov In principle, the reactions involving epoxide ring-openings, which share mechanistic similarities with some oxidation pathways, are stereospecific, meaning the stereochemistry of the product is determined by that of the reactant. ed.ac.uk

Deprotection Strategies and Mechanistic Insights

1,3-Dithiolanes are widely used as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability in both acidic and basic conditions. nih.govorganic-chemistry.org The regeneration of the carbonyl group, known as deprotection or dethioacetalization, is a crucial step in multi-step synthesis.

Deprotection of 1,3-dithiolanes typically requires reagents that can facilitate the cleavage of the C-S bonds. These methods can be broadly categorized as oxidative, hydrolytic with metal salt assistance, or photochemical. nih.govresearchgate.net

Oxidative Cleavage: Many deprotection methods employ oxidizing agents. Reagents like o-iodoxybenzoic acid (IBX) or N-bromosuccinimide (NBS) are effective. organic-chemistry.org The mechanism is thought to involve the initial oxidation of one of the sulfur atoms. This enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water, which is either present or added during workup. Subsequent fragmentation leads to the release of the carbonyl compound and a sulfur-containing byproduct. Photochemical methods using a sensitizer (B1316253) and oxygen can also achieve deprotection through a radical mechanism. researchgate.netacs.org An electron transfer from the dithiolane to a triplet sensitizer forms a dithiane radical cation, which ultimately fragments in the presence of oxygen to yield the carbonyl compound. researchgate.netacs.org

Metal-Assisted Hydrolysis: Heavy metal salts with a high affinity for sulfur are classic reagents for dithiolane deprotection. Mercury(II) salts, such as mercury(II) nitrate (B79036) trihydrate, are highly effective, often providing rapid and high-yield conversion even in the solid state. nih.gov The mechanism involves the coordination of the mercury(II) ion to both sulfur atoms, forming a complex. This coordination weakens the C-S bonds and facilitates hydrolysis by water to regenerate the carbonyl group. nih.gov Other metal salts, including those of copper(II), bismuth(III), and zirconium(IV), have also been employed. nih.govasianpubs.org

The table below provides examples of deprotection methods.

Table 2: Selected Reagents for the Deprotection of 1,3-Dithiolanes

| Reagent(s) | Key Mechanistic Feature | Typical Conditions | Reference(s) |

|---|---|---|---|

| Hg(NO₃)₂·3H₂O | Metal-assisted hydrolysis | Solid state, 1-4 min | nih.gov |

| o-Iodoxybenzoic acid (IBX) | Oxidative cleavage | Water, rt | organic-chemistry.org |

| Selectfluor™ | Oxidative cleavage | Acetonitrile/Water | organic-chemistry.org |

| Polyphosphoric acid (PPA) / Acetic Acid | Acid-catalyzed hydrolysis | 20-45 °C, 3-8 h | asianpubs.org |

| Eosin Y / Visible Light | Photoredox catalysis | Aq. Acetonitrile, rt | researchgate.net |

Ring Expansion and Ring Transformation Reactions of Dithiolane Systems

Beyond oxidation and deprotection, the dithiolane ring can participate in reactions that alter its structure, such as ring expansion or fragmentation. These reactions are less common but offer pathways to different heterocyclic systems or functional groups.

Ring expansion reactions can convert a five-membered dithiolane into a larger ring. While specific examples for 1,3-dithiolanes are specialized, analogous systems provide insight. For instance, photochemical reactions of four-membered thietanes with diazo compounds can lead to five-membered thiolanes. rsc.orgnih.gov This type of reaction proceeds through the formation of a sulfur ylide, which then rearranges via a diradical pathway to the expanded ring. rsc.orgnih.gov

Alternatively, under specific basic conditions, 1,3-dithiolanes can undergo ring fragmentation. Treatment of 2-aryl-1,3-dithiolanes with a strong base like lithium hexamethyldisilazide (LiHMDS) can induce deprotonation at the C2 position. The resulting anion can fragment, eliminating ethylene gas and forming a dithiocarboxylate anion. This anion can then be trapped with an electrophile, providing a route to dithioesters. nih.gov This fragmentation pathway competes with deprotonation at other positions on the ring, and the reaction conditions must be carefully controlled to favor the desired outcome. nih.gov

Stereochemical Investigations and Chiral Synthesis of Dithiolane Carboxylates

Enantioselective Synthesis and Resolution Methodologies

The preparation of enantiomerically pure dithiolane carboxylates can be achieved through various techniques, including classical resolution methods and modern chromatographic and enzymatic approaches.

A classical and industrially viable method for separating enantiomers of a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often a naturally occurring alkaloid like quinine (B1679958) or a synthetic amine. libretexts.orglibretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org After separation, the individual diastereomeric salts are treated to regenerate the enantiomerically pure carboxylic acid. libretexts.orglibretexts.org

In the context of dithiolane derivatives, an attempt was made to resolve (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a related dithiolane compound, via the formation of diastereomeric esters using enantiopure carboxylic acids like Fmoc-L-phenylalanine and Fmoc-R-tyrosine. mdpi.com However, this approach yielded poor recovery and was deemed insufficient for preparative scale separation, leading to its discontinuation in that particular study. mdpi.com Another strategy for a different chiral carboxylic acid involved using chiral amino alcohols to form diastereomeric salts, with separation attempted based on solubility differences in various solvent systems. kiko-tech.co.jp While this highlights the general applicability of the method, success is highly dependent on finding the appropriate resolving agent and crystallization conditions. kiko-tech.co.jpnih.gov

Table 1: Examples of Chiral Resolving Agents and Solvent Systems for Carboxylic Acids

| Chiral Resolving Agent | Target Acid Type | Solvent System Example | Reference |

| Quinidine | Racemic Carboxylic Acid | Aqueous Acetonitrile | nih.gov |

| Chiral Amino Alcohols | Racemic Carboxylic Acid | Propionitrile:Methyl tert-butyl ether | kiko-tech.co.jp |

| (2R, 3R)-Tartaric acid | (RS)-1,4-thiazane-3-carboxylic acid | Propanoic Acid | nih.gov |

This table provides examples of resolving agents and solvents used for the resolution of various carboxylic acids, illustrating the general principles of diastereomeric salt formation.

Enantioselective High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and efficient tool for the analytical and preparative separation of chiral dithiolane derivatives. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. mdpi.com

For the resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for various dithiolane-based compounds, enantioselective HPLC proved to be a highly effective method. mdpi.com The separation was successfully achieved using a Chiralpak IA column, which is a polysaccharide-based CSP. mdpi.com The specific conditions and results of this separation are detailed in the table below.

Table 2: HPLC Parameters for Enantioseparation of a Dithiolane Derivative

| Parameter | Value |

| Compound | (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol |

| Column | Chiralpak IA (4.6 × 250 mm, 5 µm) |

| Mobile Phase | n-Hexane/MTBE (4:1 v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV/vis at 240 nm |

| Retention Factor (k₁) | 4.60 |

| Retention Factor (k₂) | 5.34 |

| Separation Factor (α) | 1.16 |

| Resolution (Rs) | 1.39 |

Data sourced from a study on the chiral resolution of a key dithiolane synthon. mdpi.com

This method not only allowed for the baseline separation of the enantiomers but was also scalable for preparative purposes, providing sufficient quantities of each enantiomer for further studies and absolute configuration assignment. mdpi.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govnih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures and the asymmetric synthesis of enantiomerically pure esters. nih.govnih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemate, leaving the unreacted enantiomer in high enantiomeric purity. nih.gov

While specific studies on the enzymatic resolution of "Methyl dithiolane-3-carboxylate" are not extensively documented, the principles of enzymatic synthesis of chiral esters are well-established. nih.govscielo.br For instance, lipases have been successfully employed in the transesterification of various alcohols to produce chiral esters with high enantioselectivity. nih.gov The choice of enzyme, solvent, and reaction conditions are crucial for achieving high yield and enantiomeric excess. nih.gov The use of immobilized enzymes, such as Novozym 435, is also a common strategy to improve reusability and reduce costs. nih.govnih.gov These enzymatic methods represent a promising avenue for the environmentally friendly production of chiral dithiolane carboxylates. google.comrsc.org

Absolute Configuration Assignment Techniques

Once the enantiomers of a dithiolane carboxylate have been separated, it is essential to determine their absolute configuration, i.e., the spatial arrangement of the atoms.

X-ray diffraction (XRD) analysis of a suitable single crystal is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netcapes.gov.br This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the R or S configuration at the stereocenter. researchgate.netcapes.gov.br

The absolute configuration of a dithiolane derivative was successfully determined by synthesizing a single enantiomer and obtaining a crystal suitable for X-ray diffraction analysis. mdpi.com This allowed for the unequivocal assignment of the (R)-configuration to the dextrorotatory enantiomer. mdpi.com The reliability of this method depends on the ability to grow a high-quality single crystal of the compound or a suitable derivative. researchgate.net

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are crucial for characterizing chiral compounds and can be used to assign or correlate the absolute configuration.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental property of enantiomers, with each rotating the light to an equal but opposite degree. While the direction of rotation (+ or -) does not directly reveal the absolute configuration (R or S), it is a critical parameter for characterizing and ensuring the optical purity of a separated enantiomer. libretexts.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be a powerful tool for assigning the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations. mdpi.com

Stereochemical Influences on Reactivity and Transformations

The spatial arrangement of atoms and functional groups in dithiolane carboxylates plays a pivotal role in dictating their reactivity and the stereochemical outcome of their transformations. The inherent chirality of substituted dithiolane rings, or the introduction of chiral centers through reactions, is a critical consideration in their synthetic applications. Research into the stereochemical control of reactions involving these sulfur-containing heterocycles has led to advanced methodologies for creating enantiomerically enriched molecules.

The stereochemistry of 1,3-dithiolane (B1216140) derivatives is a crucial aspect of their chemical behavior, yet the enantiomeric resolution of compounds with a stereocenter on the heterocycle has been underexplored. nih.gov Consequently, these chiral 1,3-dithiolanes are often synthesized and evaluated biologically as racemic mixtures. nih.gov The incorporation of a substituent at the C4 position of the 1,3-dithiolane ring introduces a stereogenic center, a feature present in several biologically active compounds. nih.govmdpi.com The resolution and assignment of the absolute configuration of these chiral synthons are fundamental for developing enantiopure compounds. mdpi.comunimore.it For instance, the versatile building block (1,4-dithiaspiro[4.5]decan-2-yl)methanol has been successfully resolved into its separate enantiomers. mdpi.com

Table 1: Chiroptical Properties of Resolved (1,4-dithiaspiro[4.5]decan-2-yl)methanol Enantiomers

| Enantiomer | Specific Rotation [α]D | Enantiomeric Excess (ee) |

|---|---|---|

| (-)-(S)-1 | -20.5 (c ≅ 0.5%, DCM) | 99.95% |

| (+)-(R)-1 | +17.9 (c ≅ 0.5%, DCM) | 95.60% |

Data sourced from a study on the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol. nih.gov

One of the key transformations showcasing stereochemical influence is the organocatalytic conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. This reaction serves as a powerful method for the asymmetric addition of a glyoxylate (B1226380) anion equivalent. rsc.org The development of a metal-free, catalytic strategy for synthesizing chiral β-substituted-α-keto esters has been a significant challenge due to issues like low stereoselectivity and the high acidity of the proton in the β-position. rsc.org

In these reactions, a chiral bifunctional catalyst, such as a quinine-derived thiourea, orchestrates the stereochemical pathway. The catalyst interacts with both the dithiane and the nitroalkene, facilitating a highly enantioselective addition. Studies have shown that the choice of the ester group on the dithiane is critical; for example, a 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane provided superior results in terms of yield and enantioselectivity compared to its ethyl ester or S-phenyl thioester counterparts. rsc.org The reaction proceeds effectively with a variety of substituted nitrostyrenes, yielding products with enantiomeric excesses often ranging from 70% to 92%. rsc.org

Table 2: Organocatalytic Stereoselective Addition of 2-Carboxythioester-1,3-dithiane to Nitrostyrene

| Entry | Dithiane Derivative | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | 1,3-Dithiane-2-ethylcarboxylate | 72 | No Reaction | - |

| 2 | S-Phenyl thioester analog | 72 | 35 | 89 |

| 3 | S-Phenyl thioester analog | 120 | 45 | 89 |

| 4 | 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane | 24 | 71 | 87 |

Table adapted from research on the organocatalytic addition of dithianes to nitrostyrene. rsc.org Typical reaction conditions involved 0.1 mmol of nitroalkene, 0.2 mmol of dithiane, and 0.02 mmol of a quinine-thiourea catalyst in toluene (B28343) at 25 °C. rsc.org

Another significant transformation is the base-induced ring fragmentation of 1,3-dithiolanes. While 1,3-dithianes are readily deprotonated at the C2 position to form stable acyl anion equivalents, the analogous deprotonation of 1,3-dithiolanes often leads to ring fragmentation, generating a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov The reaction conditions, including the base, solvent, and temperature, must be precisely controlled to favor this fragmentation pathway. Researchers have developed a one-pot method using LiHMDS in cyclopentyl methyl ether (CPME) at 100 °C to achieve this fragmentation efficiently. The resulting aryl-dithiocarboxylates can be trapped by various electrophiles, such as methyl iodide, to furnish a diverse library of dithioesters in good yields. nih.gov

The reactivity in this fragmentation is influenced by the nature of the substituent at the C2 position. The reaction has been shown to be effective for a range of 2-aryl-1,3-dithiolanes, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov

Table 3: Synthesis of Methyl Dithioesters via Fragmentation of 2-Aryl-1,3-dithiolanes

| Entry | Aryl Group on Dithiolane | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | Methyl 4-methoxy-dithiobenzoate | 90 |

| 2 | 4-Methylphenyl | Methyl 4-methyl-dithiobenzoate | 85 |

| 3 | 4-Fluorophenyl | Methyl 4-fluoro-dithiobenzoate | 87 |

| 4 | 4-Chlorophenyl | Methyl 4-chloro-dithiobenzoate | 86 |

| 5 | 4-(Trifluoromethyl)phenyl | Methyl 4-(trifluoromethyl)-dithiobenzoate | 73 |

| 6 | 2-Naphthyl | Methyl 2-naphthalene-carbodithioate | 88 |

| 7 | 2-Thienyl | Methyl 2-thiophene-carbodithioate | 79 |

Data adapted from a study on the base-mediated fragmentation of 1,3-dithiolanes. nih.gov The reaction involves fragmentation with LiHMDS followed by quenching with methyl iodide.

The stereoelectronic properties inherent to the dithiolane ring itself also influence reactivity. In 1,2-dithiolanes, the five-membered ring geometry constrains the CSSC dihedral angle to less than 35°, a significant deviation from the optimal ~90° angle in linear disulfides. nih.gov This strained conformation leads to a destabilizing four-electron repulsion between the non-bonding sulfur orbitals, which weakens the S–S bond and makes the ring susceptible to opening. nih.gov While this specific data pertains to 1,2-dithiolanes, the principle that ring strain imposed by stereochemistry affects bond stability and reactivity is a fundamental concept applicable to related heterocyclic systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Dithiolane Structures

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of dithiolane structures. These computational methods allow for the detailed exploration of a molecule's potential energy surface and the quantification of its electronic characteristics.

Conformational Analysis and Energy Landscapes.youtube.com

The three-dimensional structure of a molecule is crucial to its function and reactivity. For cyclic molecules like dithiolanes, conformational analysis is key to identifying the most stable arrangements of atoms. Quantum chemical calculations can map out the energy landscape of a molecule, revealing the relative energies of different conformers and the energy barriers between them. This information is vital for understanding which conformations are most likely to exist and participate in chemical reactions. A good initial 3D geometry is essential for accurate quantum chemistry calculations. youtube.com

Electronic Structure and Reactivity Descriptors (e.g., Electron-Donating Capabilities).acs.org

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within a molecule and its ability to participate in chemical reactions. researchgate.net Reactivity descriptors, derived from these calculations, can quantify a molecule's propensity to act as an electron donor or acceptor. For instance, the analysis of frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—provides insights into the molecule's nucleophilic and electrophilic nature. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's relative stability. researchgate.netmdpi.com

| Reactivity Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Reflects the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. |

| Electron Density Distribution | Reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). |

Mechanistic Investigations via DFT and Other Computational Methods.youtube.comresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying complex chemical transformations. nih.gov

Elucidation of Transition States and Reaction Pathways.youtube.comresearchgate.net

Understanding how a reaction proceeds requires identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize transition state structures, providing crucial information about the energy barrier that must be overcome for the reaction to occur. nih.govnih.gov By mapping the entire reaction pathway, from reactants to products through the transition state, chemists can gain a detailed understanding of the reaction mechanism. scilit.com

Energy Profile Calculations for Synthetic Transformations.researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for a synthetic transformation can be constructed. nih.gov This profile provides a quantitative picture of the reaction's thermodynamics and kinetics. For example, a reaction's feasibility can be assessed by comparing the energies of the products and reactants, while the reaction rate is related to the height of the energy barrier of the rate-determining step. nih.gov

| Computational Parameter | Information Provided |

| Reactant and Product Energies | Determines the overall thermodynamics of the reaction (exothermic or endothermic). |

| Transition State Energy | Defines the activation energy, which is related to the reaction rate. |

| Intermediate Energies | Reveals the stability of any transient species formed during the reaction. |

Prediction of Chemical Reactivity and Selectivity in Dithiolane Chemistry

The ability to predict how a molecule will react is a major goal of computational chemistry. nih.gov For dithiolane chemistry, this includes predicting both the reactivity of the dithiolane ring and the selectivity of its reactions.

Quantum mechanics-based calculations can provide accurate predictions of chemical reactivity. nih.gov By analyzing the electronic structure and reactivity descriptors of dithiolanes, it is possible to anticipate their behavior in various chemical environments. tandfonline.com For instance, the calculated electron density at different positions on the dithiolane ring can indicate the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Furthermore, computational methods can be used to predict the selectivity of reactions involving dithiolanes. This includes regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be predicted. tandfonline.commdpi.com This predictive power is invaluable for designing new synthetic routes and understanding the outcomes of complex chemical transformations. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For methyl dithiolane-3-carboxylate, distinct signals are expected for the methyl ester protons, the methine proton at the C3 position, and the methylene (B1212753) protons of the dithiolane ring. The protons on the carbon adjacent to the carbonyl group are typically deshielded and absorb near 2-3 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. libretexts.orgnih.govlibretexts.orglibretexts.org Carbons attached to sulfur atoms in a dithiolane ring also have characteristic chemical shifts. The presence of a chiral center at C3 would make the two carbons of the -CH2-S- group (C5) and the two carbons of the -S-CH2- group (C4) potentially non-equivalent, leading to distinct signals. masterorganicchemistry.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY experiments identify proton-proton couplings, mapping the relationships between adjacent protons in the dithiolane ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Isomer differentiation is a critical application of NMR. For instance, distinguishing between methyl 1,3-dithiolane-2-carboxylate and methyl 1,3-dithiolane-4-carboxylate would be straightforward based on the unique spin systems and chemical shifts observed in their respective ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl dithiolane-3-carboxylate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.7 | ~52 |

| C=O | - | ~170-175 |

| H-3 (methine) | ~3.5 - 4.0 | ~45-55 |

| H-2, H-4, H-5 (ring CH₂) | ~2.8 - 3.4 | ~30-40 |

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time without the need for sample workup. iastate.edued.ac.uk This in situ approach allows for the collection of a series of spectra over the course of a reaction directly within the NMR tube. iastate.edu

By tracking the disappearance of reactant signals and the concurrent appearance and growth of product signals, detailed kinetic profiles can be established. iastate.edubeilstein-journals.org For the synthesis of methyl dithiolane-3-carboxylate, one could monitor the characteristic signals of the starting materials diminishing while the distinct resonances of the dithiolane ring and methyl ester protons of the product emerge. This technique provides valuable mechanistic insights, helps to identify transient intermediates, and allows for the optimization of reaction conditions such as temperature, concentration, and catalyst loading. ed.ac.uk The main requirements for successful in-situ NMR monitoring are achieving sufficient signal-to-noise in a short time and ensuring the reaction is not too fast to capture the initial time points. iastate.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule. For methyl dithiolane-3-carboxylate (C₅H₈O₂S₂), the exact mass can be calculated and compared to the experimentally measured value. This comparison serves as a definitive confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. mdpi.com

Table 2: High-Resolution Mass Data for Methyl dithiolane-3-carboxylate

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₅H₈O₂S₂ | 164.0019 |

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For methyl dithiolane-3-carboxylate, characteristic fragmentation pathways would be expected. The base peak in the mass spectra of many carboxylic acid derivatives is often due to the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.org

Key fragmentation patterns could include:

Loss of a methoxy radical (•OCH₃): leading to the formation of an acylium ion [M - 31]⁺.

Loss of the entire methoxycarbonyl group (•COOCH₃): resulting in a fragment corresponding to the dithiolane ring [M - 59]⁺.

Cleavage of the dithiolane ring: Fragmentation of the heterocyclic ring can lead to various sulfur-containing radical cations, providing further evidence for the dithiolane substructure.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the methyl ester and the dithiolane ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

For methyl dithiolane-3-carboxylate, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ester group. This peak typically appears in the range of 1735-1750 cm⁻¹. Other important absorptions would include C-O stretching vibrations from the ester group, typically found in the 1000-1300 cm⁻¹ region, and C-H stretching vibrations from the alkyl portions of the molecule, usually observed just below 3000 cm⁻¹. The presence of the C-S bonds in the dithiolane ring would give rise to weaker absorptions in the fingerprint region (below 1500 cm⁻¹). The carboxylate group is known to have two intense peaks corresponding to asymmetric and symmetric stretches. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for Methyl dithiolane-3-carboxylate

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-S | Stretch | 600 - 800 |

Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for analyzing the vibrational modes within the methyl dithiolane carboxylate molecule. The ester functional group is readily identifiable by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹ in the IR spectrum. The C-O single bond stretching vibrations of the ester group will also produce characteristic bands.

A key feature of the dithiolane ring is the disulfide bond (S-S). The S-S stretching frequency (νSS) is often weak in the IR spectrum but gives rise to a more distinct peak in the Raman spectrum. For 1,2-dithiolane (B1197483) derivatives, the S-S stretching frequency is typically observed in the Raman spectrum in the range of 482 to 503 cm⁻¹. nih.gov The exact position of this band can be influenced by the physical state of the compound (solid or liquid) and its chemical environment (neat or in solution). nih.gov The carbon-sulfur (C-S) stretching vibrations also provide characteristic signals, usually in the region of 600-800 cm⁻¹.

The aliphatic C-H stretching and bending vibrations from the methyl group and the dithiolane ring will also be present in the expected regions of the spectra.

Real-Time Kinetic Monitoring, e.g., Photopolymerization Kinetics

The dithiolane moiety can participate in polymerization reactions, and real-time monitoring techniques are crucial for understanding the kinetics of these processes. For instance, 1,2-dithiolane derivatives can undergo photopolymerization. Infrared (IR) spectroscopy is a valuable methodology for monitoring the kinetics of such reactions. mdpi.com

In a typical experiment, the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the polymer product can be monitored over time. For example, in the photopolymerization of a dithiolane with an alkyne, the consumption of the alkyne and thiol functional groups can be tracked by the decrease in their respective IR absorption bands. chemrxiv.org This allows for the determination of reaction rates and the elucidation of the polymerization mechanism. chemrxiv.org Techniques like Automatic Continuous Online Monitoring of Polymerization (ACOMP) can provide real-time data on reaction kinetics and polymer properties.

The photopolymerization of dithiolane-containing compounds, such as methyl 4-methyl-1,2-dithiolane-4-carboxylate, can be initiated by light, leading to the formation of polymers with a high sulfur content and, consequently, high refractive indices. mdpi.com The kinetics of dithiolane homopolymerization can be effectively studied using infrared spectroscopy to follow the conversion of the monomer. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying chromophores.

The disulfide bond within the dithiolane ring acts as a chromophore, responsible for absorption in the UV region. 1,2-dithiolanes exhibit a characteristic UV absorption peak due to electronic transitions involving the sulfur-sulfur bond. escholarship.org The geometric constraints of the five-membered ring in 1,2-dithiolanes force the CSSC dihedral angle to be significantly smaller (less than 35°) than that in linear disulfides (around 90°). nih.gov This strained conformation leads to a destabilization of the highest occupied molecular orbital (HOMO), which is associated with the non-bonding sulfur orbitals. nih.gov

This elevation in HOMO energy decreases the energy gap for the first electronic transition, resulting in a distinct red shift (shift to longer wavelengths) of the disulfide chromophore's absorbance. nih.gov For various 4-substituted 1,2-dithiolane derivatives, the maximum absorbance wavelength (λmax) can be influenced by the nature of the substituent. For example, an overlay of UV-Vis absorbance spectra for different 1,2-dithiolane derivatives shows variations in their λmax values. nih.gov The electronic transitions observed are typically π → π* and n → π* transitions. libretexts.org The intensity of these absorptions, or molar absorptivity, is a characteristic of the specific pi electron system. youtube.com

Table 1: Representative UV-Vis Absorption Data for Dithiolane Derivatives

| Compound Derivative | Maximum Absorbance (λmax) (nm) | Notes |

|---|---|---|

| 1,2-Dithiolane | ~330 | The parent compound shows a characteristic absorption peak. escholarship.org |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.

In a study of functionalized 1,2-dithiolanes, X-ray crystallography showed a shortened S–S bond length and a compressed CSSC dihedral angle. The ability to obtain high-quality single crystals is a prerequisite for this analysis. mdpi.comnih.gov The crystallographic data typically includes unit cell dimensions, space group, and atomic coordinates. For example, a study on a chiral 1,3-dithiolane (B1216140) derivative reported its crystal structure was solved in the P2₁2₁2₁ space group. nih.gov

Table 2: Illustrative Crystallographic Data for a Dithiolane Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | scispace.com |

| Space Group | P-1 | scispace.com |

| a (Å) | 5.34 | scispace.com |

| b (Å) | 5.85 | scispace.com |

| c (Å) | 10.75 | scispace.com |

| α (°) | 93.5 | scispace.com |

| β (°) | 89.5 | scispace.com |

| γ (°) | 109.67 | scispace.com |

| Molecules per unit cell (Z) | 2 | scispace.com |

Data for 1,2-dithiolane-4-carboxylic acid.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. ias.ac.in These interactions can include hydrogen bonds, van der Waals forces, and other short contacts. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of "Methyl 1,3-dithiolane-2-carboxylate." The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis, whether for analytical quantification or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of moderately polar and non-volatile compounds like Methyl 1,3-dithiolane-2-carboxylate. teledynelabs.com Its versatility allows for both the precise quantification of the compound in a mixture (analytical HPLC) and the isolation of larger quantities for further research (preparative HPLC). teledynelabs.comnih.gov

For analytical purposes, Reversed-Phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). iitr.ac.inresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the ester group and sulfur atoms, Methyl 1,3-dithiolane-2-carboxylate exhibits moderate polarity, making it well-suited for this technique. Detection is often achieved using an ultraviolet (UV) detector, as the carboxylate group provides some UV absorbance.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. teledynelabs.com This is particularly useful for purifying the compound after synthesis, removing starting materials, by-products, and other impurities. nih.gov The goal is to isolate a significant amount of the target compound with high purity. teledynelabs.com While analytical HPLC focuses on quantification, preparative HPLC is dedicated to purification for subsequent applications. teledynelabs.com

Chiral HPLC can be a critical tool if the dithiolane ring is substituted in a way that creates stereoisomers. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of heterocyclic compounds. nih.gov The separation of diastereomers, which may be formed during synthesis or through derivatization with a chiral reagent, can often be achieved on standard achiral columns like silica (B1680970) gel or reversed-phase columns. nih.govchiralpedia.com

Table 1: Representative HPLC Parameters for Analysis of Dithiolane Carboxylate Derivatives

| Parameter | Analytical HPLC | Preparative HPLC | Chiral HPLC (for derivatives) |

|---|---|---|---|

| Column Type | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 21.2 x 250 mm, 10 µm) | Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water Gradient | Methanol/Water Gradient | Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min | 20.0 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm | UV at 220 nm | UV at 254 nm |

| Temperature | Ambient (25 °C) | Ambient (25 °C) | 20 °C |

| Injection Volume | 10 µL | 500 µL | 5 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable. nih.gov Methyl 1,3-dithiolane-2-carboxylate, being a methyl ester, may possess sufficient volatility for GC analysis, particularly at elevated temperatures. GC is especially useful for assessing purity and identifying volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of the separated components. nih.govplantarchives.org

For the analysis of sulfur-containing compounds, the choice of column is critical to achieve good peak shape and resolution. Wall-coated open tubular (WCOT) capillary columns with non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-5MS or HP-5), are commonly used. nih.gov The inertness of the column is crucial to prevent the adsorption of sulfur compounds, which can lead to peak tailing and poor sensitivity. plantarchives.org

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through the column. The separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. nih.gov The temperature of the column is often programmed to increase during the analysis, allowing for the elution of compounds with a range of boiling points.

Derivatization is sometimes employed in GC to increase the volatility and thermal stability of analytes. aocs.orgchromatographyonline.com While Methyl 1,3-dithiolane-2-carboxylate may be analyzed directly, related dithiolane carboxylic acids would require esterification (e.g., methylation) prior to GC analysis to convert them into more volatile derivatives. aocs.org

Table 2: Typical GC-MS Parameters for Volatile Dithiolane Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomers in Polymerization Reactions

Dithiolane-based monomers, including methyl 2,2-dithiolane-3-carboxylate, are versatile precursors for the synthesis of sulfur-rich polymers through various polymerization techniques.

A novel approach to synthesizing high refractive index polymers involves the photoinitiated addition of 1,2-dithiolanes with various alkynes. rsc.org This method offers a new framework for creating materials with tailored optical properties. rsc.org The copolymerization of dithiolane monomers, such as the methyl ester of lipoic acid (LipOMe) and methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe), with different alkynes has been explored. rsc.org The reaction mechanism is analogous to the radical-mediated thiol-yne "click" reaction, where two thiol groups add across an alkyne to form a 1,2-dithioether. rsc.org This process allows for the incorporation of a significant amount of sulfide (B99878) linkages into the polymer backbone, which is a key factor in enhancing the refractive index of the final material. rsc.orgrsc.org The specific chemical structures of both the 1,2-dithiolane (B1197483) and the alkyne reactants have a considerable impact on the polymerization rates, the resulting polymer structures, and the optical characteristics of the synthesized polymers. rsc.orgrsc.org

Detailed research findings have demonstrated that the refractive index of the polymers can be significantly increased compared to the unreacted monomers, with reported increases of up to 0.07. rsc.orgrsc.org

| Monomer System | Refractive Index Increase | Reference |

| 1,2-Dithiolane/Alkyne | Up to 0.07 | rsc.orgrsc.org |

The homopolymerization of 1,2-dithiolanes, driven by radical-mediated ring-opening, has been systematically studied to understand its kinetics and thermodynamics. researchgate.net Real-time kinetic analysis of a monofunctional 1,2-dithiolane monomer, lipoic acid methyl ester (LipOMe), revealed rapid monomer conversion, with over 90% conversion achieved in just 60 seconds. researchgate.net An infrared spectroscopy methodology has been developed to monitor the homopolymerization kinetics of dithiolanes like LipOMe and Me-AspOMe in real time. rsc.orgrsc.org

The enthalpy of reaction for the homopolymerization of LipOMe has been determined to be approximately -18 ± 1 kJ/mol. researchgate.net This ring-opening polymerization is characterized by low volume shrinkage, a significant advantage in many applications. researchgate.net For instance, the polymerization of dithiolane results in a molar shrinkage of 10.6 ± 0.3 cm³/mol. researchgate.net

| Parameter | Value | Reference |

| Monomer Conversion (LipOMe, 60s) | >90% | researchgate.net |

| Enthalpy of Reaction (LipOMe) | -18 ± 1 kJ/mol | researchgate.net |

| Molar Shrinkage (Dithiolane) | 10.6 ± 0.3 cm³/mol | researchgate.net |

Integration into High Refractive Index Polymers (HRIPs)

The high sulfur content inherent in polymers derived from dithiolanes makes them excellent candidates for High Refractive Index Polymers (HRIPs). rsc.orgrsc.org HRIPs are crucial components in a wide array of optical and optoelectronic technologies, including advanced lenses, light-guiding waveguides, and components for nanoimprinting lithography. rsc.org The introduction of sulfur atoms, along with aromatic rings and certain halogens, is a well-established strategy for increasing the refractive index of a polymer. nih.gov

The ring-opening polymerization of 1,2-dithiolanes leads to a notable increase in the refractive index. For example, the polymerization of LipOMe and Me-AspOMe results in refractive index increases of 0.02 and 0.04, respectively. rsc.org Research has demonstrated the synthesis of sulfur-containing all-organic HRIPs with exceptionally high refractive indices, reaching up to 1.8433 at a wavelength of 589 nm. nih.gov These polymers also exhibit excellent optical transparency, even in films with a thickness on the scale of one hundred micrometers. nih.gov

| Polymer System | Refractive Index (at 589 nm) | Reference |

| Sulfur-Containing All-Organic HRIP | Up to 1.8433 | nih.gov |

Development of Materials for Photopolymeric Holography

The unique properties of dithiolane-based photopolymers make them highly suitable for applications in photopolymeric holography. rsc.orgrsc.org These materials have been successfully used to create two-dimensional, high-refractive-index structures for holographic recording. rsc.orgrsc.org High refractive index, low birefringence photopolymers have been developed through the radical-mediated, ring-opening homopolymerization of monomers functionalized with 1,2-dithiolane. researchgate.net

These materials exhibit high optical transparency, minimal haze, and negligible birefringence, which are critical for high-performance holographic applications. researchgate.net Holographic diffraction gratings fabricated using a multifunctional 1,2-dithiolane monomer, ethanedithiol lipoic acid monomer (EDT-Lip2), have achieved a peak-to-mean refractive index modulation of 0.008 with minimal haze and birefringence. researchgate.net

Role as Chain Transfer Agents in Controlled Radical Polymerization (e.g., RAFT)

Derivatives of dithiolanes, specifically dithioesters, play a crucial role as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Dithioesters are key components in this process, enabling the controlled growth of polymer chains. nih.gov

A method has been developed for the one-pot synthesis of a wide variety of dithioesters through the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. nih.gov This process involves the ring fragmentation of the dithiolane using a strong base, followed by the capture of the resulting aryl-dithiocarboxylate anion with an alkylating agent. nih.gov This provides an efficient route to producing the dithioester compounds that are essential for RAFT polymerization. nih.gov

Strategic Utility in Organic Synthesis and Functional Group Transformations

Application as Masked Acyl Anion Equivalents

The concept of "umpolung" or reverse polarity is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds that would otherwise be inaccessible. Methyl 1,3-dithiolane-2-carboxylate serves as a prominent example of a masked acyl anion equivalent. asianpubs.orgthieme-connect.comacs.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting a carbonyl group into a 1,3-dithiolane (B1216140), the C-2 proton becomes sufficiently acidic to be removed by a strong base, such as n-butyllithium, generating a nucleophilic carbanion. acs.org This lithiated dithiane is a masked acyl anion, effectively reversing the polarity of the original carbonyl carbon.

This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions with electrophiles like alkyl halides, epoxides, and other carbonyl compounds. Subsequent hydrolysis of the dithiolane moiety regenerates the carbonyl group, yielding a product that is the result of a formal acylation reaction. The methyl ester group in methyl 1,3-dithiolane-2-carboxylate offers an additional site for reactivity or can be carried through the synthetic sequence to be a part of the final target molecule.

Use in Protecting Group Chemistry for Carbonyl Compounds

The protection of carbonyl groups is a critical strategy in multi-step organic synthesis to prevent their unwanted reaction with various reagents. asianpubs.orgresearchgate.net The 1,3-dithiolane group is a robust and widely used protecting group for aldehydes and ketones due to its stability under both acidic and basic conditions. asianpubs.orgorganic-chemistry.org

The formation of the 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol (B43112) is typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.orgchemicalbook.com A variety of catalysts can be employed, including yttrium triflate, tungstophosphoric acid, and iodine, often under mild conditions. organic-chemistry.org The reaction to form 2-substituted 1,3-dithiolanes can be achieved by condensing an aldehyde or ketone with ethane-1,2-dithiol. chemicalbook.com

Efficient Formation and Mild Deprotection Strategies

The efficiency of both the formation and cleavage of the 1,3-dithiolane protecting group is paramount to its utility in synthesis. The formation is often straightforward, but the deprotection, or removal of the dithiolane to regenerate the carbonyl, has historically required harsh or toxic reagents like mercury(II) salts. asianpubs.orgnih.gov This has spurred the development of numerous milder and more environmentally benign deprotection methods.

Several modern methods for the cleavage of 1,3-dithiolanes have been developed, avoiding the use of heavy metals. These include oxidative methods and procedures that work under neutral or near-neutral conditions.

| Reagent/System | Conditions | Advantages |

| Mercury(II) nitrate (B79036) trihydrate | Solid-state, 1-4 minutes | Fast, high yields, mild conditions. nih.gov |

| Hydrogen peroxide/Iodine | Aqueous micellar system (SDS) | Environmentally friendly, neutral conditions, tolerates sensitive functional groups. thieme-connect.comorganic-chemistry.org |

| Polyphosphoric acid/Acetic acid | 20-45 °C | Simple, mild, convenient, uses inexpensive reagents. asianpubs.org |

| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) / N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) | Solvent-free, room temperature | Efficient, excellent yields for a variety of substrates. arkat-usa.org |

Building Blocks and Precursors for Complex Heterocyclic Systems

Beyond its role as a protecting group and acyl anion equivalent, the 1,3-dithiolane ring system itself can serve as a versatile building block for the synthesis of more complex heterocyclic structures. The sulfur atoms within the dithiolane ring can participate in various transformations, and the functionalized C-2 position of methyl 1,3-dithiolane-2-carboxylate provides a handle for further elaboration.

For example, masked 1,3-dicarbonyl systems derived from dithianes can be converted into a range of functionalized oxygen-containing heterocycles, which are valuable intermediates in natural product synthesis. organic-chemistry.org The ability to introduce functionality at the C-2 position and then manipulate the dithiolane ring opens up avenues for constructing diverse heterocyclic scaffolds.

Synthetic Utility in Multi-Step Total Synthesis Campaigns

The strategic application of dithiolane chemistry is frequently observed in the total synthesis of complex natural products. asianpubs.org The stability of the 1,3-dithiolane protecting group under a wide range of reaction conditions makes it an ideal choice for masking carbonyl functionalities during lengthy synthetic sequences. asianpubs.orgarkat-usa.org

The use of dithianes as acyl anion equivalents has been a successful strategy for the construction of carbon-carbon bonds in the synthesis of intricate natural products. asianpubs.org This approach allows for the retrosynthetic disconnection of complex molecules at a carbonyl group, simplifying the synthetic challenge. While specific examples detailing the use of "Methyl 1,3-dithiolane-2-carboxylate" in total synthesis were not found in the provided search results, the general utility of closely related 1,3-dithiane (B146892) and 1,3-dithiolane derivatives is well-established in this field. asianpubs.orgarkat-usa.org The principles governing their reactivity and strategic deployment are directly applicable.

Future Perspectives and Emerging Research Avenues in Methyl Dithiolane 3 Carboxylate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of dithiolanes typically involves the condensation of a carbonyl compound or its equivalent with a 1,2-dithiol. chemicalbook.com Future research will undoubtedly focus on the development of novel catalytic systems that offer enhanced selectivity and efficiency for the synthesis of asymmetrically substituted dithiolanes like methyl dithiolane-3-carboxylate.